



Application Notes and Protocols: CrPt₃ in Spintronic Devices

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Compound of Interest		
Compound Name:	Chromiumplatinum (1/3)	
Cat. No.:	B15483342	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The alloy CrPt₃ has emerged as a material of significant interest in the field of spintronics. Its unique properties, particularly the existence of both chemically ordered (L1₂) ferrimagnetic and chemically disordered (A1) paramagnetic phases, make it a versatile platform for exploring and harnessing spin-based phenomena. As a topological semimetal, CrPt₃ exhibits a strong anomalous Hall effect and has the potential to generate unconventional spin-orbit torques (SOTs), which are crucial for developing next-generation, energy-efficient memory and logic devices.[1][2][3]

The ordered L1₂ phase of CrPt₃ is ferrimagnetic, where the magnetic moments of Cr and Pt atoms align antiparallel, resulting in a net magnetic moment.[2][4] In contrast, the disordered A1 phase is paramagnetic.[2][4] This phase-dependent magnetism, coupled with its strong spin-orbit coupling, allows for the investigation of how magnetic and crystallographic orders influence spin torque generation.[5] Furthermore, CrPt₃ possesses a high Curie temperature and significant magnetocrystalline anisotropy, rendering it suitable for applications in magneto-optical and opto-electronic devices.[6]

These application notes provide a comprehensive overview of the use of CrPt₃ in spintronic devices, detailing its applications, key material properties, and experimental protocols for synthesis and characterization.

Core Applications in Spintronics



The primary application of CrPt₃ in spintronics revolves around its ability to generate highly efficient and unconventional spin-orbit torques (SOTs).

- Unconventional Spin-Orbit Torque (SOT) Generation: CrPt₃ is used as a spin-current source in multilayer heterostructures.[2][4] When a charge current flows through the CrPt₃ layer, it generates a spin current due to the spin Hall effect. This spin current can then exert a torque on the magnetization of an adjacent ferromagnetic layer, enabling its manipulation.[2] Studies have shown that both ordered and disordered phases of CrPt₃ can generate unconventional field-like torques, suggesting that the crystal structure, in addition to magnetic ordering, plays a crucial role.[2][4] This is particularly promising for switching magnetic layers with perpendicular magnetic anisotropy (PMA) without the need for an external magnetic field, a key requirement for high-density MRAM.[3]
- Topological Spintronics: As a topological semimetal, CrPt₃'s electronic band structure gives
 rise to a large anomalous Hall effect (AHE).[1][3] This property is intrinsically linked to the
 Berry curvature in the material's band structure and can be exploited in topological spintronic
 devices.
- Underlayers for Magnetic Film Growth: The structural properties of CrPt₃ make it an effective underlayer for controlling the crystallographic orientation and magnetic properties of other functional layers, such as L1₀-ordered FePt, which is a key material for high-density magnetic recording.[7]

Quantitative Data Summary

The following tables summarize the key magnetic, structural, and deposition parameters for CrPt₃ thin films relevant to spintronic applications.

Table 1: Magnetic and Electronic Properties of CrPt3



Property	Value	Phase	Reference
Magnetic Ordering	Ferrimagnetic	Chemically Ordered (L1 ₂)	[2][4]
Paramagnetic	Chemically Disordered (A1)	[2][4]	
Calculated Curie Temperature (T_c)	762 K	Ordered (L12)	[6]
Magnetocrystalline Anisotropy (K)	1.1 x 10 ⁷ erg/cm ³	Ordered (L12)	[6]
Magnetocrystalline Anisotropy Energy	0.42 meV/formula unit	Ordered (L12)	[6]
Anomalous Hall Effect (AHE)	~1750 S/cm	Ordered (L12)	[3][5]
Max. Theoretical AHE	1965 S/cm	Ordered (L1 ₂)	[3]

Table 2: Thin Film Deposition Parameters (Magnetron Sputtering)

Parameter	Value	Reference
Substrate	Single-crystal MgO (220)	[2][4]
Deposition Method	DC Magnetron Co-sputtering	[2][4]
Base Pressure	5 x 10 ⁻⁸ Torr	[2][4]
Sputtering Gas	Argon (Ar)	[2][4]
Sputtering Pressure	2.7 mTorr	[2][4]
Growth Temperature	500 °C	[2][4]
Co-sputtering Growth Rate	1.5 Å/s	[2][4]
Post-annealing (for L12 order)	850 °C for 40 minutes (in situ)	[2][4]



Experimental Protocols

This section provides detailed protocols for the synthesis of CrPt₃ thin films and their characterization for spintronic applications.

Protocol 1: Synthesis of Epitaxial CrPt₃ Thin Films via Magnetron Sputtering

This protocol describes the growth of both chemically ordered (ferrimagnetic) and disordered (paramagnetic) CrPt₃ thin films.

1. Substrate Preparation:

- Use single-crystal MgO (220) substrates to promote epitaxial growth of (110)-oriented CrPt₃.
 [2]
- Clean the substrates using a standard solvent cleaning procedure (e.g., sequential sonication in acetone, isopropyl alcohol, and deionized water) and dry with N₂ gas.
- Introduce the substrates into a high-vacuum sputtering chamber.

2. Deposition Parameters:

- Achieve a base pressure of at least 5 x 10⁻⁸ Torr to ensure high film purity.[2][4]
- Heat the substrate to a growth temperature of 500 °C. This temperature is crucial for achieving epitaxial growth and controlling surface roughness.[2][4]
- Introduce high-purity Argon (Ar) gas into the chamber, maintaining a constant sputtering pressure of 2.7 mTorr.[2][4]
- Co-sputter from separate high-purity Cr and Pt targets using a DC power source. Adjust the power to each target to achieve the desired stoichiometry and a growth rate of approximately 1.5 Å/s.[2][4]
- Grow the CrPt₃ film to the desired thickness (e.g., 15 nm for SOT devices).[2]

3. Phase Control (Ordering):

- For Chemically Ordered (L12) Ferrimagnetic Films: After deposition, without breaking vacuum, post-anneal the sample in situ at 850 °C for 40 minutes.[2][4]
- For Chemically Disordered (A1) Paramagnetic Films: Skip the post-annealing step.[2][4]

4. Heterostructure Deposition:



- After the CrPt₃ layer is prepared and cooled to room temperature, deposit subsequent layers for the device structure. For a typical SOT device, this includes:
- A 3 nm Cu spacer layer to magnetically decouple the CrPt₃ from the ferromagnet.[2]
- A 5-8 nm Permalloy (Py, Nis1Fe19) layer, which acts as the spin-torque sensing layer.[2]
- A 2 nm Al₂O₃ capping layer to prevent oxidation of the device.

Protocol 2: Characterization of Spin-Orbit Torques using ST-FMR

This protocol outlines the Spin-Torque Ferromagnetic Resonance (ST-FMR) measurement used to quantify the spin torques generated by the CrPt₃ layer.

1. Device Fabrication:

- Pattern the multilayer film (e.g., MgO/CrPt₃/Cu/Py/Al₂O₃) into Hall bar or rectangular strip devices using standard photolithography and ion milling techniques.
- Deposit electrical contacts (e.g., Ti/Au) for applying current and measuring voltage.

2. Measurement Setup:

- Place the device in a setup with a rotating sample stage situated between the poles of an electromagnet.
- Connect the device to a radio-frequency (RF) current source (e.g., 7-8 GHz) and a lock-in amplifier for voltage measurement.[2][4]

3. ST-FMR Measurement Procedure:

- Apply an in-plane external magnetic field (H ext) to the device.
- Apply an RF current (I_rf) through the device. This current generates an RF spin current in the CrPt₃ layer via the spin Hall effect.
- The injected spin current exerts an oscillating torque on the magnetization of the Py layer. Simultaneously, the RF current generates an Oersted field which also exerts a torque.[4]
- Sweep the external magnetic field H_ext. When H_ext matches the ferromagnetic resonance condition of the Py layer, the magnetization precesses, leading to a resistance oscillation due to the anisotropic magnetoresistance (AMR) of Py.[4]
- This resistance oscillation mixes with the RF current, producing a DC voltage (V_mix) across the device, which is detected by the lock-in amplifier.

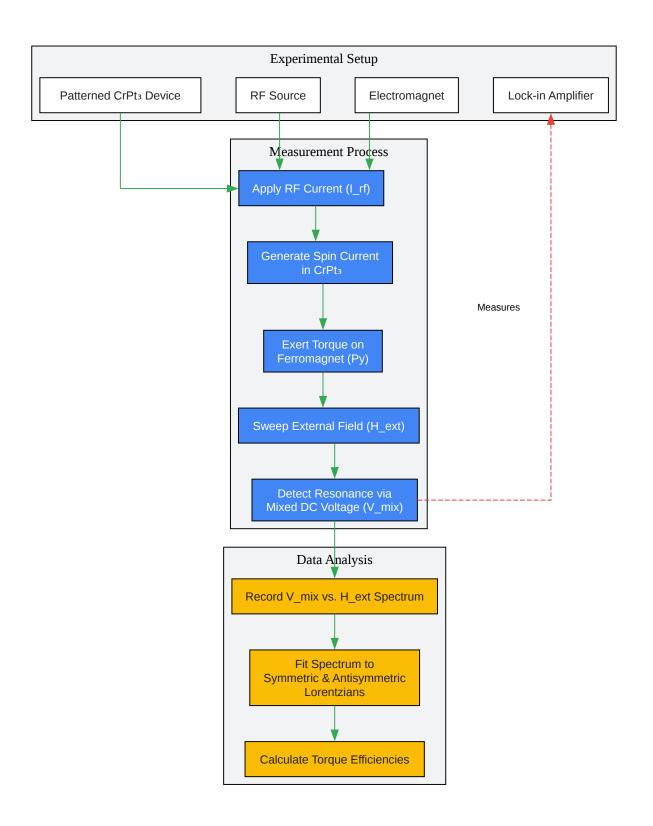


- Record V_mix as a function of H_ext. The resulting spectrum will have symmetric and antisymmetric Lorentzian components.
- 4. Data Analysis:
- Fit the measured V_mix spectrum to a sum of symmetric and antisymmetric Lorentzian functions.
- The symmetric component is primarily due to the spin-orbit torque (damping-like torque), while the antisymmetric component arises from the Oersted field and any field-like torques.
- By analyzing the relative magnitudes of the symmetric and antisymmetric components, the spin-torque efficiency (spin Hall angle) can be quantitatively determined.
- Repeat the measurement at various angles of the applied magnetic field relative to the current direction to separate different torque components and identify unconventional torques.[1]

Mandatory Visualizations

The following diagrams illustrate the key experimental and logical workflows associated with the use of CrPt₃ in spintronics.





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